2,3,5-trimethoxybenzoic Acid
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Overview
Description
2,3,5-Trimethoxybenzoic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-trimethoxybenzoic acid typically involves the methylation of benzoic acid derivatives. One common method is the methylation of 2,3,5-trihydroxybenzoic acid using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar methylation processes, but with optimized conditions for higher yield and purity. Catalysts and more efficient reagents may be used to facilitate the reaction and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: 2,3,5-trimethoxybenzaldehyde or this compound derivatives.
Reduction: 2,3,5-trimethoxybenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2,3,5-Trimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-trimethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy.
Comparison with Similar Compounds
- 2,3,4-Trimethoxybenzoic acid
- 3,4,5-Trimethoxybenzoic acid
- 2,4,5-Trimethoxybenzoic acid
Comparison: 2,3,5-Trimethoxybenzoic acid is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with other molecules. Compared to 2,3,4-trimethoxybenzoic acid, it may have different steric and electronic effects, leading to variations in its chemical behavior and biological activity.
Properties
IUPAC Name |
2,3,5-trimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-6-4-7(10(11)12)9(15-3)8(5-6)14-2/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLTVIITBRPPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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